molecular formula C13H18N6O2S B6431323 1-(cyclopropanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine CAS No. 1903635-50-6

1-(cyclopropanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine

Cat. No.: B6431323
CAS No.: 1903635-50-6
M. Wt: 322.39 g/mol
InChI Key: BTORUUOXDUCUAS-UHFFFAOYSA-N
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Description

The compound “1-(cyclopropanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine” is a derivative of the triazolopyrazine class . Triazolopyrazines are nitrogen-containing heterocyclic compounds that have been found to exhibit a wide range of biological activities . They are known to interact with a variety of enzymes and receptors in biological systems .


Synthesis Analysis

The synthesis of triazolopyrazine derivatives often involves the use of aromatic nucleophilic substitution . For instance, the synthesis of a related compound, 8-methyl-4-(piperidin-1-yl)-[1,2,4]-triazolo[4,3-a]quinoxaline-1-amine, involved the use of Cbz-protected piperazinones, followed by cyclization and removal of the protecting group by hydrogenation on Pd/C .


Molecular Structure Analysis

Triazolopyrazines are characterized by a five-membered triazole ring fused with a six-membered pyrazine ring . The presence of multiple nitrogen atoms in the ring structure allows for the formation of hydrogen bonds, making this core a precise pharmacophore with a bioactive profile .


Chemical Reactions Analysis

The chemical reactions involving triazolopyrazines often involve the use of hydrazonoyl halides, which can undergo condensation reactions or act as precursors of nitrilimines . These reactions can be used to create a variety of derivatives with different substituents .

Future Directions

The development of new derivatives of triazolopyrazines is a promising area of research, given their wide range of biological activities . Future work could involve the synthesis of new derivatives with different substituents, as well as further investigation into their biological activities and mechanisms of action .

Properties

IUPAC Name

8-(4-cyclopropylsulfonylpiperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2S/c1-10-15-16-13-12(14-4-5-19(10)13)17-6-8-18(9-7-17)22(20,21)11-2-3-11/h4-5,11H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTORUUOXDUCUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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